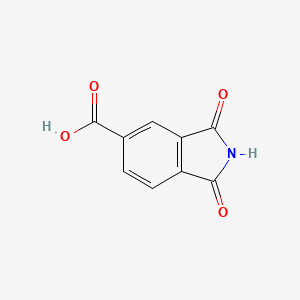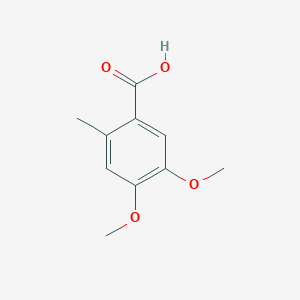
4,5-Dimethoxy-2-methylbenzoic acid
Descripción general
Descripción
4,5-Dimethoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C10H12O4 . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .
Synthesis Analysis
The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-2-methylbenzoic acid can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The 3D structure of the compound can also be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . It has also been involved in the synthesis of novel benzamide compounds .Physical And Chemical Properties Analysis
The compound is insoluble in water but soluble in DMSO and methanol . Its molecular weight is 196.200 Da .Aplicaciones Científicas De Investigación
Synthesis in Pharmaceutical Research
4,5-Dimethoxy-2-methylbenzoic acid and its derivatives play a significant role in pharmaceutical research. For instance, it is involved in the synthesis of aromatic constituents of calichemicin antibiotics, which are used for cancer treatment. The compounds are synthesized from readily available materials, demonstrating the potential for efficient production (Laak & Scharf, 1989).
Photostabilization in Pulp Industry
In the pulp industry, derivatives of 4,5-Dimethoxy-2-methylbenzoic acid are explored for photostabilization. A study investigated the photostabilization mechanism of 1,4-dihydro-2-methylbenzoic acid with a lignin model compound, highlighting its potential applications in enhancing the durability and stability of high-yield pulp against light-induced degradation (Harvey, Cook, & Ragauskas, 1997).
Antisickling Properties
Derivatives of 4,5-Dimethoxy-2-methylbenzoic acid have shown promise in the management of sickle cell disease. The compounds exhibited significant inhibition of hemoglobin S polymerization and demonstrated analgesic and anti-inflammatory activities, which could be valuable in treating complications associated with sickle cell disease (Gamaniel et al., 2000).
Chemical Process Optimization
The compound is also essential in chemical process optimization. For example, in the synthesis of veratric acid from acetovanillon, the formation of 2-chloro-4,5-dimethoxybenzoic acid as a side product was investigated. The study provided insights into optimizing the yield of desired products and minimizing the formation of undesired by-products (Bjørsvik & Norman, 1999).
Application in Lichen Research
In lichen research, a derivative named 2-O-methylobtusatic acid, structurally related to 4,5-Dimethoxy-2-methylbenzoic acid, was identified in the lichen Xanthoparmelia tusconensis. This finding expands the chemical diversity observed in lichens and could have implications for understanding lichen biology and ecology (Chester & Elix, 1979).
Host-Guest Chemistry
The compound's derivatives have been used in the study of host-guest chemistry. For example, 3,5-Dinitro-4-methylbenzoic acid, a derivative, showed the ability to accommodate guest molecules through hydrogen bonding, demonstrating potential applications in molecular recognition and supramolecular chemistry (Pedireddi et al., 1998).
Crystal Structure Analysis
Derivatives of 4,5-Dimethoxy-2-methylbenzoic acid have been vital in the study of crystal structures. The investigation into the crystal structures of related compounds has provided valuable insights into molecular arrangements and interactions, which are crucial for understanding material properties (Chantrapromma et al., 2017).
Bacterial Degradation and Methanol Production
The bacterial degradation of compounds related to 4,5-Dimethoxy-2-methylbenzoic acid has been studied to understand the production of methanol. This research provides insights into microbial metabolism and potential applications in bioremediation and biofuel production (Donnelly & Dagley, 1981).
Antifungal Properties in Agriculture
In agriculture, derivatives like 2,5-Dimethoxybenzoic acid have shown antifungal properties, significantly reducing decay in strawberry fruits. This suggests potential applications in food preservation and protection against postharvest pathogens (Lattanzio et al., 1996).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPBPUNVOHTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372872 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-methylbenzoic acid | |
CAS RN |
20736-28-1 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




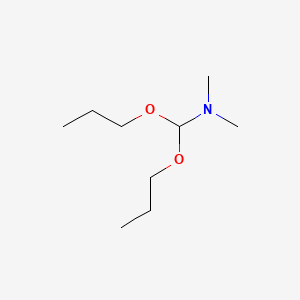
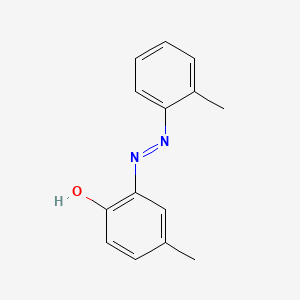


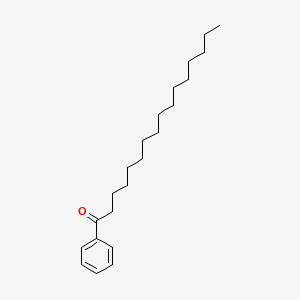

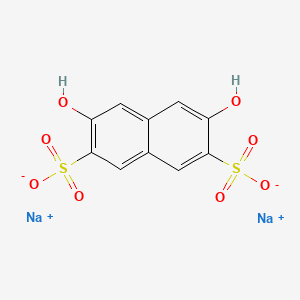

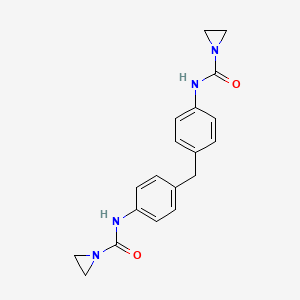

![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)
